molecular formula C13H10N4 B3785500 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine

2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine

Cat. No.: B3785500
M. Wt: 222.24 g/mol
InChI Key: MZSVBZPMLPZBND-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, form the largest and most varied class of organic compounds. Their unique structural diversity and ability to engage in a wide range of chemical interactions make them indispensable tools in modern chemical research. Nitrogen-containing heterocycles are particularly prominent, forming the core framework of countless natural products, pharmaceuticals, agrochemicals, and materials. Their prevalence stems from their ability to participate in hydrogen bonding, coordinate with metal ions, and modulate electronic properties, which are crucial for biological activity and material function. The strategic combination of different heterocyclic rings into a single molecular framework is a powerful strategy in medicinal chemistry to create novel structures with enhanced or entirely new pharmacological profiles.

Among the vast array of nitrogen heterocycles, pyrazole (B372694) and pyrazine (B50134) rings are distinguished as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. mdpi.comnih.gov

Pyrazole: This five-membered aromatic ring with two adjacent nitrogen atoms is a cornerstone of drug development. mdpi.com The pyrazole nucleus is known for its metabolic stability and versatile chemical reactivity, allowing for the synthesis of a wide array of derivatives. mdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. mdpi.comnih.gov The inclusion of the pyrazole moiety in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscores its therapeutic importance. mdpi.commdpi.com

Pyrazine: A six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, pyrazine is another key pharmacophore. nih.gov Pyrazine and its derivatives are found in natural products and are widely used in the synthesis of biologically active molecules. The pyrazine ring system is associated with a multitude of biological functions, including anticancer, anti-inflammatory, and antibacterial activities. nih.gov Its ability to act as a hydrogen bond acceptor and its specific electronic properties contribute to its role in ligand-receptor interactions. nih.gov Several clinically important drugs, such as the anticancer agent Bortezomib and the antiviral Paritaprevir, feature a pyrazine core.

The following table lists some prominent examples of FDA-approved drugs containing these scaffolds, illustrating their therapeutic success.

Drug NameScaffoldTherapeutic Class
Celecoxib PyrazoleAnti-inflammatory (COX-2 inhibitor)
Ruxolitinib PyrazoleAntineoplastic (JAK inhibitor)
Sildenafil PyrazoleErectile Dysfunction (PDE5 inhibitor)
Pyrazinamide PyrazineAntitubercular
Bortezomib PyrazineAntineoplastic (Proteasome inhibitor)
Amiloride PyrazineDiuretic

The chemical entity 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine is a hybrid scaffold that covalently links the pyrazine and pyrazole ring systems through a phenyl spacer. This specific arrangement results in a diarylheterocyclic structure where the pyrazole and pyrazine moieties are positioned in a meta-relationship on the central phenyl ring.

A review of contemporary chemical literature indicates that while the parent pyrazole and pyrazine systems are extensively studied, the specific this compound framework is not widely documented. It represents a novel combination of two pharmacologically significant heterocycles. The design of such hybrid molecules is a deliberate strategy in medicinal chemistry aimed at creating new chemical matter with potentially synergistic or unique biological activities, leveraging the established properties of the constituent pharmacophores. The phenyl linker provides a rigid scaffold that orients the two heterocyclic rings in a defined spatial arrangement, which can be critical for binding to biological targets like enzyme active sites or protein-protein interfaces.

Research Rationale and Scope of Investigation for this compound

The primary rationale for investigating the this compound scaffold lies in the well-established importance of its components in drug discovery, particularly in the field of oncology and inflammation. Both pyrazole and pyrazine are key components of numerous protein kinase inhibitors (PKIs). mdpi.com Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Therefore, a compelling research rationale is to explore this hybrid molecule as a potential kinase inhibitor. The pyrazole moiety can serve as a "hinge-binder," a common interaction motif where it forms hydrogen bonds with the backbone of the kinase hinge region, while the pyrazine end of the molecule can extend into other pockets of the ATP-binding site, potentially conferring potency and selectivity.

The scope of a comprehensive investigation into this compound would include:

Chemical Synthesis: Development of a robust and efficient synthetic route to access the target molecule and its derivatives. This would likely involve modern cross-coupling methodologies.

Structural and Physicochemical Characterization: Full characterization of the compound using spectroscopic (NMR, IR, Mass Spectrometry) and analytical techniques, along with determination of key physicochemical properties (e.g., solubility, lipophilicity).

Computational Modeling: In silico studies, such as molecular docking, to predict potential kinase targets and to understand the putative binding mode of the scaffold within various ATP-binding sites.

Biological Evaluation: In vitro screening against a panel of protein kinases to identify potential inhibitory activity. Further studies would focus on determining the potency (e.g., IC₅₀ values) and mechanism of inhibition for any identified "hits."

Aims and Objectives of the Academic Research Outline for this compound

Aims:

The principal aim of a research program focused on this compound is to synthesize this novel scaffold, characterize its structure and properties, and conduct a preliminary evaluation of its biological potential, primarily as a protein kinase inhibitor.

Objectives:

To Establish a Synthetic Pathway:

To devise and optimize a multi-step synthesis for this compound. A proposed route could involve a Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid/ester derivative of one fragment and a halide of the other, as outlined in the hypothetical scheme below.

Proposed Synthetic Scheme: Step A: Synthesis of 3-(3-bromophenyl)-1H-pyrazole from 3-bromoacetophenone. Step B: Synthesis of pyrazin-2-ylboronic acid. Step C: Palladium-catalyzed Suzuki coupling of the two intermediates to yield the final product.

To Characterize the Compound:

To purify the synthesized compound using techniques such as column chromatography and recrystallization.

To confirm the molecular structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

To determine its melting point and other physical properties.

Predicted Physicochemical Properties:

Property Predicted Value
Molecular Formula C₁₃H₁₀N₄
Molecular Weight 222.25 g/mol
LogP (o/w) 2.5 - 3.0
Topological Polar Surface Area (TPSA) 57.6 Ų
Hydrogen Bond Donors 1

| Hydrogen Bond Acceptors | 3 |

To Perform an Initial Biological Screening:

To utilize computational docking to screen the compound against a virtual library of kinase active sites to identify and prioritize potential targets.

To perform in vitro biochemical assays to measure the inhibitory activity of the compound against a selected panel of commercially available protein kinases.

To determine the IC₅₀ values for any active hits to quantify inhibitory potency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-10(12-4-5-16-17-12)8-11(3-1)13-9-14-6-7-15-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSVBZPMLPZBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine

A retrosynthetic analysis of the target molecule identifies two primary disconnection points, suggesting two main synthetic strategies. The analysis involves strategically breaking bonds to simplify the target molecule into more readily available or synthesizable precursors.

Figure 1: Retrosynthetic Analysis of this compound

Route A: This strategy involves a primary disconnection at the bond between the pyrazine (B50134) ring and the central phenyl ring. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, between a pyrazinyl-boronic acid (or stannane) and a halo-substituted phenylpyrazole.

Route B: An alternative disconnection is made at the bond between the pyrazole (B372694) ring and the phenyl ring. This route would employ a pre-functionalized 2-phenylpyrazine (B1619871) derivative that undergoes a coupling reaction with a pyrazole-containing organometallic reagent or a cyclization reaction to form the pyrazole ring on a phenylpyrazine scaffold.

Both routes require robust methods for the construction of the individual heterocyclic cores and for the formation of the critical carbon-carbon bonds linking the aromatic systems.

Pyrazole Ring Construction Strategies

The formation of the 1H-pyrazole ring is a cornerstone of this synthesis. Various methods have been developed, with cyclocondensation reactions being the most traditional and widely used.

The most classic and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This reaction proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

To synthesize the required 3-phenyl-1H-pyrazole precursor, one would start with a 1,3-dicarbonyl compound bearing a phenyl group, such as 1-phenyl-1,3-butanedione, and react it with hydrazine hydrate (B1144303). The regioselectivity of the cyclization can sometimes be an issue with unsymmetrical diketones, but various reaction conditions can be optimized to favor the desired isomer. beilstein-journals.orgnih.gov

PrecursorsCatalyst/SolventConditionsProductYieldReference
1,3-Diketones + HydrazineAcid catalyst (e.g., H₂SO₄, HCl)VariesSubstituted PyrazolesGood jocpr.com
Chalcones + HydrazineCu(OTf)₂ / [BMIM-PF₆]Reflux3,5-Diphenyl-1H-pyrazole82% nih.gov
Acetylenic Ketones + Hydrazine--3,5-Disubstituted PyrazolesHigh nih.gov
Aldehydes + Tosylhydrazine + Alkynes-One-pot1,3,5-Trisubstituted PyrazolesGood organic-chemistry.org

This table presents a selection of methods for pyrazole synthesis, showcasing the versatility of cyclocondensation reactions.

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to form the C-C bond between the phenyl and pyrazole rings. researchgate.net Palladium- and copper-based catalysts are highly effective for these transformations. researchgate.netrsc.org For instance, a Suzuki-Miyaura coupling can be used to connect a pyrazole boronic acid with a halo-substituted phenyl ring, or vice versa. This approach offers high functional group tolerance and excellent yields. rsc.org

Another powerful method is the direct C-H arylation, where a pre-formed pyrazole is directly coupled with an aryl halide. This atom-economical approach avoids the need to pre-functionalize the pyrazole with a boronic acid or other organometallic group. Rhodium and palladium catalysts have been successfully used for such transformations. nih.gov

Coupling PartnersCatalyst SystemReaction TypeKey FeaturesReference
Aryl Halide + Pyrazole Boronic AcidPd(PPh₃)₄ / BaseSuzuki-MiyauraHigh yield, good functional group tolerance rsc.org
N-Phenylpyrazole + Aryl HalidePd(OAc)₂ / LigandDehydrogenative HomocouplingC-H activation of the phenyl ring nih.gov
4-Bromo-1,2,3-triazolesPd catalyst / BaseSuzuki-Miyaura HomocouplingForms symmetric bi-heteroaryl systems nih.gov
Pyrazole SilanesRh(I) catalystHomocouplingInvolves double trans-metalation nih.gov

This table summarizes key metal-catalyzed methods for forming phenyl-pyrazole linkages.

Pyrazine Core Synthesis and Functionalization

The traditional and most common synthesis of the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine. researchgate.netslideshare.net This method is robust and allows for the introduction of various substituents onto the pyrazine core depending on the choice of starting materials.

More recent and sustainable methods include the dehydrogenative coupling of β-amino alcohols catalyzed by earth-abundant metals like manganese. nih.govacs.org This process involves the self-coupling of two amino alcohol molecules to form a 2,5-disubstituted pyrazine, releasing only water and hydrogen gas as byproducts. nih.gov Another approach involves the dimerization of α-amino aldehydes followed by air oxidation, which is inspired by biosynthetic pathways. mdpi.com

MethodPrecursorsCatalyst/ConditionsProduct TypeAdvantagesReference
Condensation-Oxidation1,2-Diamine + 1,2-DiketoneAir or other oxidantSubstituted PyrazinesClassical, versatile researchgate.net
Dehydrogenative Couplingβ-Amino AlcoholsManganese Pincer Complex / KH2,5-Disubstituted PyrazinesAtom-economical, sustainable nih.govacs.org
Biomimetic Dimerizationα-Amino AldehydesPd(OH)₂ / H₂, then air oxidation2,5-Disubstituted PyrazinesBiomimetic, mild conditions mdpi.com
N-Allyl Malonamide CyclizationN-Allyl MalonamidesDiazidation then thermal/Cu-mediated cyclizationSubstituted PyrazinesForms ester and hydroxy substituted pyrazines rsc.org

This table highlights diverse synthetic routes to the substituted pyrazine core.

To construct the this compound molecule, it is often necessary to introduce the substituted phenyl group onto a pre-formed pyrazine ring in a regioselective manner. Due to the electron-deficient nature of the pyrazine ring, direct electrophilic substitution is difficult. Instead, functionalization is typically achieved through metalation followed by reaction with an electrophile. nih.gov

Directed ortho-metalation, using bases like lithium tetramethylpiperidide (LTMP), can selectively deprotonate a position adjacent to a directing group or at the most acidic C-H bond. researchgate.net The resulting organometallic intermediate can then be quenched with an appropriate electrophile. For the synthesis of 2-arylpyrazines, a common strategy is a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille reaction, between a halopyrazine (e.g., 2-chloropyrazine) and a suitable arylboronic acid or arylstannane. mdpi.com

StrategyReagentsIntermediateApplicationKey OutcomeReference
Directed MetalationLiTMP / THF, -75 °CLithiated PyrazineDeprotonative functionalizationRegioselective introduction of electrophiles researchgate.net
MagnesiationTMPMgCl·LiClMagnesiated Imidazo[1,2-a]pyrazineFunctionalization of N-heterocyclesSelective C-3 magnesiation nih.gov
Gold-Catalyzed AnnulationUgi Adducts / Au(I) catalystDihydropyrazinoneSynthesis of Pyrrolo[1,2-a]pyrazinesC-5 selective annulation acs.orgacs.orgnih.gov
Kumada-Corriu Coupling2-Chloropyrazine + Grignard ReagentNi catalystSynthesis of trisubstituted pyrazinesEfficient C-C bond formation mdpi.com

This table illustrates methods for achieving regioselective functionalization of pyrazine and related heterocyclic systems.

Convergent Synthetic Pathways to the this compound Scaffold

The construction of the this compound scaffold is efficiently achieved through convergent synthetic strategies. These routes involve the separate synthesis of key fragments which are then joined in a late-stage coupling reaction, offering high flexibility and efficiency. The most prominent and versatile of these methods is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This strategy relies on the coupling of an arylboronic acid with an aryl halide. Two primary convergent pathways are utilized for the synthesis of the target scaffold:

Pathway A: Coupling of a pyrazolyl-substituted phenylboronic acid with a halopyrazine.

Pathway B: Coupling of a pyrazine-substituted phenylboronic acid with a halopyrazole.

Pathway A is frequently employed due to the commercial availability and straightforward synthesis of the required building blocks. The key intermediate, [3-(1H-pyrazol-5-yl)phenyl]boronic acid, is a stable and accessible reagent. cymitquimica.comsigmaaldrich.combldpharm.com The synthesis typically begins with the formation of a 3-(3-bromophenyl)-1H-pyrazole, which is then converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic hydrolysis. wikipedia.org This boronic acid fragment is then coupled with a 2-halopyrazine, such as 2-chloropyrazine, using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃ or K₂CO₃). researchgate.netresearchgate.netnih.gov

The general scheme for this convergent synthesis is outlined below:

Table 1: Representative Convergent Synthesis via Suzuki-Miyaura Coupling

StepReactant 1Reactant 2Reagents & ConditionsProduct
13'-BromoacetophenoneN,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)Heat3-(Dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one
23-(Dimethylamino)-1-(3-bromophenyl)prop-2-en-1-oneHydrazine hydrateAcetic acid, Ethanol, Reflux3-(3-Bromophenyl)-1H-pyrazole
33-(3-Bromophenyl)-1H-pyrazolen-Butyllithium, then Trimethyl borate, then HCl(aq)THF, -78 °C to RT[3-(1H-Pyrazol-5-yl)phenyl]boronic acid
4[3-(1H-Pyrazol-5-yl)phenyl]boronic acid2-ChloropyrazinePd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, RefluxThis compound

This modular approach allows for the independent modification of each heterocyclic component before the crucial C-C bond formation, facilitating the generation of a diverse library of analogues.

Design and Preparation of Structural Analogues and Derivatives of this compound

Rational Design Principles for Structural Analogues

The design of structural analogues of this compound is primarily driven by its role as a potent inhibitor of receptor tyrosine kinases, particularly c-Met. researchgate.netnih.gov The overarching goal is to optimize the compound's interaction with the kinase's ATP-binding pocket to enhance potency, selectivity, and pharmacokinetic properties.

The core scaffold can be deconstructed into three key components for rational design:

Hinge-Binding Moiety: The pyrazine ring typically functions as the hinge-binder, forming critical hydrogen bonds with the backbone residues of the kinase hinge region. Modifications to the pyrazine are generally conservative to maintain this key interaction.

Central Phenyl Linker: This aromatic ring serves as a rigid scaffold, orienting the other two components in the correct three-dimensional space for optimal binding. The substitution pattern on this ring is crucial for modulating activity. Structure-activity relationship (SAR) studies have shown that introducing substituents at the meta-position relative to the pyrazine can be beneficial for potency. researchgate.net

Solvent-Exposed Region: The pyrazole ring often extends towards the solvent-exposed region of the ATP-binding site. This position is highly amenable to modification. Introducing various substituents on the pyrazole ring can be used to fine-tune physical properties like solubility, metabolic stability, and to explore additional interactions with the protein surface, potentially improving selectivity. nih.govresearchgate.net

The design strategy often involves creating a focused library of compounds where one part of the molecule is systematically varied while the others are held constant. This allows for a clear understanding of the SAR for each sub-structure, guiding further optimization efforts toward candidates with improved drug-like properties. nih.gov

Synthetic Routes for Modifications on Pyrazole, Phenyl, and Pyrazine Moieties

The convergent nature of the synthesis allows for the introduction of substituents on each of the three core moieties by using appropriately derivatized starting materials.

Modifications on the Pyrazole Moiety: The most common method for introducing diversity onto the pyrazole ring is by modifying the precursors used in its formation—the 1,3-dicarbonyl compound and the hydrazine. researchgate.net

Substitution at C3 and C4: By using substituted β-diketones or their synthetic equivalents in the initial condensation step, various groups can be installed. For example, using a substituted acetylacetone (B45752) derivative in place of a simpler precursor can introduce alkyl or aryl groups at the C3 or C4 positions of the pyrazole ring.

Substitution at N1: The choice of hydrazine determines the substituent at the N1 position. While hydrazine hydrate yields the parent NH-pyrazole, using a substituted hydrazine, such as phenylhydrazine (B124118) or methylhydrazine, will install a phenyl or methyl group, respectively, on the pyrazole nitrogen. researchgate.net

Table 2: Synthesis of Pyrazole-Modified Analogues

Pyrazole Precursor 1 (1,3-Dicarbonyl Analogue)Pyrazole Precursor 2 (Hydrazine)Resulting Pyrazole Fragment
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dioneHydrazine hydrate3-(3-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
1-(3-Bromophenyl)butane-1,3-dioneMethylhydrazine5-(3-Bromophenyl)-1,3-dimethyl-1H-pyrazole
1-(3-Bromophenyl)-3-phenylpropane-1,3-dioneHydrazine hydrate5-(3-Bromophenyl)-3-phenyl-1H-pyrazole

These modified pyrazole fragments can then be converted to their corresponding boronic acids and used in the Suzuki coupling as described in section 2.4.

Modifications on the Phenyl Moiety: Substituents on the central phenyl ring are typically incorporated from the outset of the synthesis. This is achieved by selecting a commercially available, substituted 3-bromoacetophenone as the starting material. The substituent (e.g., fluoro, chloro, methyl) is then carried through the pyrazole formation and subsequent coupling steps. For example, starting with 3'-bromo-4'-fluoroacetophenone (B85946) would lead to a final analogue with a fluorine atom on the central phenyl ring, adjacent to the pyrazole.

Modifications on the Pyrazine Moiety: Derivatives of the pyrazine ring can be prepared either by using a substituted 2-halopyrazine in the Suzuki coupling or by late-stage functionalization.

Using Substituted Pyrazines: A variety of substituted 2-chloropyrazines (e.g., 2-chloro-5-methylpyrazine, 2-chloro-6-ethylpyrazine) can be coupled with the [3-(1H-pyrazol-5-yl)phenyl]boronic acid fragment to yield the corresponding substituted final products.

Late-Stage Functionalization: While often more challenging, direct functionalization of the 2-phenylpyrazine core can be achieved. Methods like electrophilic halogenation or nitration can introduce substituents, although regioselectivity can be an issue. More controlled methods, such as directed ortho-metalation, can also be employed to introduce functionality at specific positions on the pyrazine ring.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and intermolecular interactions of 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine. The analysis of vibrational modes provides insights into the molecule's structural flexibility and the nature of non-covalent interactions that govern its solid-state packing and solution-phase behavior.

In pyrazole (B372694) derivatives, the C-H stretching vibrations of the benzene (B151609) ring are typically observed in the 3100-3000 cm⁻¹ region, while non-aromatic C-H stretches appear below 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic rings are generally found between 1620 and 1390 cm⁻¹. researchgate.net For pyrazole compounds specifically, C=N stretching vibrations have been identified around 1460 cm⁻¹. researchgate.net The pyrazine (B50134) ring also exhibits characteristic vibrations; for instance, the FTIR spectrum of pyrazine shows a notable band around 1413 cm⁻¹. researchgate.net

Intermolecular interactions, particularly hydrogen bonding, significantly influence the vibrational spectra. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms of both the pyrazole and pyrazine rings can serve as acceptors. nih.gov These interactions can lead to shifts in the vibrational frequencies of the involved functional groups. For example, the formation of a weak C-H···O hydrogen bond has been detected through a low-frequency shift and intensity enhancement of the C-H stretching mode. researchgate.net In solid-state pyrazole derivatives, the formation of dimers, trimers, or other oligomers via hydrogen bonding is a common phenomenon, which can be elucidated by analyzing the N-H stretching region of the IR spectrum. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to aid in the assignment of vibrational modes and to predict the effects of conformational changes and intermolecular interactions on the spectra. derpharmachemica.comtandfonline.com

Table 1: Representative Vibrational Frequencies for Related Moieties

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Associated Moiety
Aromatic C-H Stretch3100 - 3000Phenyl, Pyrazole, Pyrazine
N-H Stretch (non-H-bonded)~3500Pyrazole
N-H Stretch (H-bonded)Broad, lower frequencyPyrazole
Aromatic C=C Stretch1620 - 1390Phenyl, Pyrazole, Pyrazine
C=N Stretch~1460Pyrazole, Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

NMR spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom, enabling the unambiguous assignment of the molecular structure and the study of dynamic processes such as tautomerism.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals for the pyrazole, phenyl, and pyrazine moieties. The chemical shifts of these signals are sensitive to the electronic environment of the nuclei, which is influenced by the substituents and their relative positions.

For the pyrazine ring, the protons typically appear as a singlet in the aromatic region of the ¹H NMR spectrum. In 2,5-diphenylpyrazine, for example, the pyrazine protons resonate at δ 9.06 ppm. rsc.org The carbon atoms of the pyrazine ring in the same compound show signals at δ 150.7 and 141.2 ppm in the ¹³C NMR spectrum. rsc.org

The phenyl ring protons and carbons will show a more complex splitting pattern depending on the substitution. In related phenyl-substituted pyrazoles, the phenyl protons typically resonate in the range of δ 7.2 to 7.8 ppm. rsc.org

The pyrazole ring protons and carbons have distinct chemical shifts. In 5-benzyl-3-phenyl-1H-pyrazole, the pyrazole C-H proton appears as a singlet at δ 6.36 ppm. rsc.org The ¹³C NMR signals for the pyrazole ring carbons in substituted pyrazoles are sensitive to the tautomeric form present. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for Related Structures

MoietyNucleusTypical Chemical Shift Range (ppm)
Pyrazine¹H8.9 - 9.1
¹³C140 - 151
Phenyl¹H7.2 - 8.1
¹³C125 - 139
Pyrazole¹H6.3 - 8.2 (ring protons), >10 (NH proton)
¹³C94 - 164

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different parts of the molecule. Experiments such as ¹H-¹H COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and pyrazole rings.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These techniques are instrumental in assigning the quaternary carbons and confirming the linkage between the pyrazole, phenyl, and pyrazine rings. nih.gov For instance, an HMBC correlation between a pyrazole proton and a phenyl carbon would definitively establish their connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution. nih.gov

Investigation of Tautomeric Preferences and Dynamics of the 1H-Pyrazole Moiety

The 1H-pyrazole ring in this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. NMR spectroscopy is a powerful tool to investigate this annular prototropic tautomerism. bohrium.com

In solution, if the proton exchange between the two nitrogen atoms is fast on the NMR timescale, time-averaged signals for the C3 and C5 positions of the pyrazole ring are observed. nih.gov Lowering the temperature can slow down this exchange, allowing for the observation of separate signals for each tautomer. fu-berlin.de The relative integration of these signals can then be used to determine the equilibrium constant between the two forms. The choice of solvent also plays a critical role, as polar protic solvents can favor one tautomer over another by participating in hydrogen bonding. nih.gov In the solid state, ¹³C CPMAS NMR can be used to identify the specific tautomer present in the crystal lattice, as the tautomerism is typically frozen in the solid phase. cdnsciencepub.com

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule, which in turn confirms its elemental composition. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods used. The resulting mass spectrum shows the molecular ion peak (M⁺ or [M+H]⁺), and a series of fragment ions. The fragmentation pattern provides valuable structural information. For example, in related phenylpyrazine compounds, common fragmentation pathways involve the loss of small molecules like HCN or the cleavage of the bonds connecting the aromatic rings. rsc.org The fragmentation of the pyrazole ring is also a characteristic feature. Analysis of these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule.

Table 3: Expected HRMS Data for this compound

ParameterExpected Value
Molecular FormulaC₁₃H₁₀N₄
Exact Mass222.0905
Molecular Ion (M⁺) m/z222

X-ray Crystallography for Solid-State Structural Characterization

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice. nih.govnih.gov

Detailed Analysis of Molecular Conformation and Bond Geometries

For related pyrazole-phenyl systems, the dihedral angle between the pyrazole and phenyl rings can vary significantly depending on the substitution pattern and crystal packing forces. nih.gov For instance, in some crystal structures of related derivatives, the pyrazole and an adjacent phenyl ring are nearly coplanar, with dihedral angles as small as a few degrees. mdpi.com In other cases, larger dihedral angles are observed, indicating a more twisted conformation. nih.gov

The bond lengths and angles within the pyrazole and pyrazine rings are expected to be consistent with those of other aromatic heterocyclic compounds. The C-N and C-C bond lengths within the pyrazine ring would likely fall within established ranges for this heterocycle. nih.gov Similarly, the bond lengths in the pyrazole ring would reflect its aromatic character.

Table 1: Expected Bond Geometries in this compound (Hypothetical Data)

ParameterExpected Value Range
Phenyl-Pyrazine C-C Bond Length1.47 - 1.50 Å
Phenyl-Pyrazole C-C Bond Length1.47 - 1.50 Å
Pyrazine Ring C-N Bond Length1.33 - 1.34 Å
Pyrazine Ring C-C Bond Length1.39 - 1.40 Å
Pyrazole Ring N-N Bond Length~1.35 Å
Pyrazole Ring C-N Bond Length1.32 - 1.38 Å
Pyrazole Ring C-C Bond Length1.36 - 1.42 Å
Phenyl-Pyrazine Dihedral Angle10 - 40°
Phenyl-Pyrazole Dihedral Angle5 - 35°

Note: The data in this table is hypothetical and based on typical values for similar molecular fragments. Actual values for this compound would require experimental determination.

Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice

The supramolecular assembly of this compound in the solid state would be dictated by a variety of intermolecular interactions. The presence of nitrogen atoms in both the pyrazole and pyrazine rings provides sites for hydrogen bonding, which is a common and influential interaction in the crystal packing of nitrogen-containing heterocycles. nih.gov

The N-H group of the pyrazole ring can act as a hydrogen-bond donor, while the nitrogen atoms in both the pyrazole and pyrazine rings can act as hydrogen-bond acceptors. This could lead to the formation of hydrogen-bonded chains or more complex networks within the crystal lattice. nih.gov

The interplay of these various intermolecular forces would define the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypePotential DonorPotential Acceptor
N-H···N Hydrogen BondPyrazole N-HPyrazine N, Pyrazole N
C-H···N Hydrogen BondPhenyl C-H, Pyrazine C-H, Pyrazole C-HPyrazine N, Pyrazole N
π-π StackingPhenyl, Pyrazine, Pyrazole ringsPhenyl, Pyrazine, Pyrazole rings

Note: This table lists plausible interactions based on the molecular structure. The actual interactions present in the crystal would need to be confirmed by X-ray crystallography.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of pyrazole (B372694) derivatives. eurasianjournals.com These methods provide a detailed understanding of the molecule's electronic landscape.

While specific DFT data for 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine is not available, studies on analogous compounds, such as the pyrazole derivatives Pyz-1 and Pyz-2 from a study on potential antidiabetic agents, provide a framework for understanding its probable geometric and electronic features. nih.gov DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). researchgate.net

Table 1: Selected Optimized Geometrical Parameters for an Analogous Pyrazole Derivative (Pyz-1)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N1-N2 1.35 - -
N2-C3 1.33 - -
C3-C4 1.41 - -
C4-C5 1.39 - -
C5-N1 1.38 - -
N1-N2-C3 - 111.5 -
N2-C3-C4 - 105.9 -
C3-C4-C5 - 106.3 -
C4-C5-N1 - 109.8 -
C5-N1-N2 - 106.5 -
C(phenyl)-C(pyrazole)-N-N - - 15.6

Source: Adapted from computational data on Pyz-1. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability.

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of pyrazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl and pyrazole rings, while the LUMO may be distributed across the electron-accepting groups. For the analogous compounds Pyz-1 and Pyz-2, the HOMO-LUMO gap was calculated to be 4.79 eV and 4.28 eV, respectively, indicating their relative stability. nih.gov

Table 2: FMO Parameters and Global Reactivity Descriptors for Analogous Pyrazole Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Hardness (η) Softness (S) Electronegativity (χ)
Pyz-1 -6.38 -1.59 4.79 2.39 0.20 3.98
Pyz-2 -6.01 -1.73 4.28 2.14 0.23 3.87

Source: Data derived from computational analysis of Pyz-1 and Pyz-2. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around nitrogen or oxygen atoms) that are susceptible to electrophilic attack. Blue regions denote positive potential, associated with electron-poor areas (e.g., around hydrogen atoms attached to heteroatoms) that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For pyrazole derivatives, the MEP surface typically shows negative potential localized around the nitrogen atoms of the pyrazole and pyrazine (B50134) rings, marking them as key sites for interaction. nih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these interactions.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra. The calculations predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, typically π → π* and n → π*, within the molecule's chromophores. bendola.com

IR: DFT calculations can predict the vibrational frequencies of a molecule. These computed frequencies correspond to specific bond stretching, bending, and torsional motions. The calculated IR spectrum is often compared with experimental Fourier-transform infrared (FTIR) spectra to aid in structural elucidation. superfri.org

NMR: The gauge-independent atomic orbital (GIAO) method is commonly used to predict 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental spectra, are instrumental in assigning signals to specific atoms within the molecule. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While specific MD simulations for this compound are not publicly documented, this technique is broadly applied to study the dynamic behavior of pyrazole derivatives, especially their interactions with biological macromolecules like enzymes or receptors. eurasianjournals.com MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, binding stability, and the interactions governing molecular recognition. researchgate.net For example, simulations can explore the stability of a ligand-protein complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation period, revealing the flexibility and binding mode of the compound. researchgate.netresearchgate.net

Conformational Sampling and Stability Studies of this compound

Theoretical methods like Density Functional Theory (DFT) and Hartree-Fock are often employed to investigate the stability of different tautomers and conformers. mdpi.com For this compound, studies on similar structures suggest that the molecule's final conformation is a balance between steric hindrance from the hydrogen atoms on adjacent rings and the electronic effects that might favor a more planar, conjugated system.

Simulations of Molecular Interactions with Biological Macromolecules

These simulations can predict how the compound might bind to a biological target, such as a protein receptor or enzyme. The key interactions that this compound could form include:

Hydrogen Bonds: The pyrazole ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). The two nitrogen atoms in the pyrazine ring also act as hydrogen bond acceptors. These features allow the molecule to form strong, directional interactions with amino acid residues like serine, threonine, or glutamine in a protein's active site.

Hydrophobic Interactions: The phenyl ring and the carbon frameworks of the pyrazole and pyrazine rings are hydrophobic. These regions can interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine within a binding pocket.

Pi-Stacking Interactions: The aromatic nature of all three rings allows for potential π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Simulations of other pyrazole and pyrazine derivatives binding to protein kinases, for example, have shown these types of interactions to be crucial for achieving high binding affinity. researchgate.netnih.gov

Molecular Modeling and Chemoinformatics

Molecular modeling and chemoinformatics encompass a range of computational techniques used to analyze and predict the properties of chemical compounds, aiding in the design of new molecules with desired activities.

Pharmacophore Modeling and Feature Identification for this compound Derivatives

A pharmacophore is an abstract representation of the essential molecular features necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. For this compound, the key pharmacophoric features can be identified as:

Hydrogen Bond Donor (HBD): One, located on the pyrazole ring's NH group.

Hydrogen Bond Acceptors (HBA): At least three, including the non-protonated nitrogen of the pyrazole ring and the two nitrogen atoms of the pyrazine ring.

Aromatic Rings (AR): Two to three, represented by the phenyl, pyrazole, and pyrazine rings, which can also be classified as hydrophobic features.

The spatial arrangement of these features is critical. Pharmacophore models for related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives designed as kinase inhibitors highlight the importance of the core scaffold for hydrogen bonding within the hinge region of the kinase active site. nih.gov Similarly, pharmacophore models for pyrazine inhibitors have been constructed to identify key structural attributes responsible for high-inhibition activity. researchgate.net The combination of hydrogen bonding sites and hydrophobic aromatic regions in this compound makes it a versatile scaffold for interacting with various biological targets.

Molecular Docking Simulations for Prediction of Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen virtual compound libraries and to understand the molecular basis of ligand-target interactions.

While docking studies specifically for this compound are not published, numerous studies on analogous pyrazole and pyrazine derivatives demonstrate the utility of this approach. These studies show that pyrazole-containing compounds can dock effectively into the active sites of various protein targets, including kinases and other enzymes. researchgate.netnih.govrjraap.com The pyrazole and pyrazine moieties often participate in crucial hydrogen bonding interactions with the protein's backbone or key side chains. nih.govnih.gov The docking results typically provide a binding energy score, which estimates the binding affinity, and a detailed view of the binding pose and interactions.

The following table summarizes findings from docking studies on compounds containing pyrazole or pyrazine scaffolds, illustrating the types of interactions and targets that are relevant.

Compound Class/DerivativeProtein Target (PDB ID)Docking Software/MethodKey Findings
Pyrazole-thiadiazole derivativesVEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO)AutoDock 4.2Minimum binding energies of -10.09 to -10.35 kJ/mol; formation of hydrogen bonds within the binding pocket. researchgate.netnih.gov
Quinoline/naphthalene pyrazoline derivativesPI3KSchrodinger 2016Docking scores ranged from -7.17 to -7.85 Kcal/mol, comparable to or better than known inhibitors. rjraap.com
Pyrazine-pyridone derivative (5d)Bacterial Enzyme (4DUH)Not specifiedHigh binding affinity (S = -7.4519 kcal/mol) attributed to one hydrogen-donor and one π-hydrogen bond. nih.gov
Thiophene-based N-phenyl pyrazolinesEGFRNot specifiedBinding affinity of -7.9 kcal/mol for the reference inhibitor; key interactions with Met769 visualized. japsonline.com
1,3,5-trisubstituted pyrazoline derivativesMAO-AGlideDocking was combined with a 3D-QSAR model to rationalize structure-activity relationships. nih.gov

This table is representative of studies on related structures, not the title compound itself.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Activity Trends

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how changes in molecular properties (descriptors) affect activity, QSAR models can predict the activity of new, untested compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with variations in substituents and measuring their biological activity against a specific target. Then, various molecular descriptors would be calculated for each compound. These descriptors can be classified as:

1D: Molecular weight, atom counts.

2D: Topological indices (e.g., Balaban J), partial charges (e.g., PEOE_VSA). researchgate.net

3D: Spatially-derived values like solvent-accessible surface area or steric fields (as used in CoMFA/CoMSIA). researchgate.netnih.gov

Regression analysis is then used to build a model. For example, a QSAR study on 1,5-diaryl pyrazoles found that their COX-2 inhibitory potency correlated well with a 3D spatial descriptor and a 2D partial charge descriptor. researchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to pyrazine and pyrazole derivatives, yielding models with high statistical significance and predictive power. researchgate.netnih.gov

The table below summarizes representative QSAR studies on related heterocyclic systems.

Compound SeriesBiological ActivityQSAR MethodSignificant Descriptors/Findings
1,5-Diaryl pyrazolesCOX-1/COX-2 Inhibition2D/3D-QSAR3D spatial descriptor (std_dim3), 2D partial charge (PEOE_VSA-1), and topological descriptor (Balaban J) were critical for activity and selectivity. researchgate.net
Pyrazine inhibitorsPDE10A InhibitionCoMFA, CoMSIAStatistically significant models (q² up to 0.707) were generated; field contribution maps helped interpret results graphically. researchgate.net
1,3,5-trisubstituted pyrazolinesMAO-A Inhibition3D-QSAR (CoMFA)Combined with molecular docking to rationalize structure-activity and selectivity relationships. nih.gov
2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamidesPBR Ligand Binding3D-QSARA model was proposed to evaluate the effect of different substitutions on the acetamide (B32628) moiety. nih.gov

This table is representative of studies on related structures, not the title compound itself.

Investigation of Molecular Interactions and Biological Relevance

Exploration of Molecular Targets and Underlying Mechanisms of Action

Research into derivatives of the 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine core has identified specific molecular targets, primarily focusing on enzyme inhibition and receptor modulation.

The pyrazole (B372694) scaffold is a recognized pharmacologically important structure, and its derivatives have been extensively studied as kinase inhibitors. nih.gov These compounds are crucial in addressing diseases like cancer, inflammation, and neurodegenerative disorders. nih.gov Derivatives based on the pyrazolyl-phenyl structure have shown inhibitory activity against several key enzymes.

One notable target is the Activin-like kinase 5 (ALK5), a TGFβ receptor I kinase. A series of 2-(1H-pyrazol-1-yl)pyridines, which are structurally analogous to the pyrazine-containing compound, have been identified as potent ALK5 inhibitors. researchgate.net Modeling of these compounds within the ALK5 kinase domain has guided the optimization of their potency through various substitutions on the pyrazole core. researchgate.net For instance, the derivative PF-03671148 demonstrated a dose-dependent reduction in fibrotic gene expression in human fibroblasts and in a rat wound repair model, highlighting its potential for preventing dermal scarring. researchgate.net

Furthermore, pyrazole derivatives have been developed as inhibitors for other kinases. For example, a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones was identified as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography revealed that a unique hydrogen bond between the inhibitor's exocyclic amine and the threonine 106 residue in the ATP binding pocket contributes to this selectivity. nih.gov Similarly, certain pyrazole derivatives show inhibitory action against Glycogen Synthase Kinase 3 beta (GSK3β) and Aurora kinases. mdpi.comnih.gov The compound 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), initially reported as an Aurora kinase A inhibitor, was later found to directly target and inhibit GSK3, repressing tumor growth in Merkel cell carcinoma models. mdpi.com

The papain-like protease (PLpro) of SARS-CoV-2 is another enzyme target for which pyrazole derivatives have been developed. nih.gov Through virtual screening and subsequent optimization, 3-phenyl-1H-5-pyrazolylamide derivatives were identified as effective PLpro inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov

Enzyme TargetInhibitor Class/Example CompoundKey FindingsReference
ALK5 (TGFβ receptor I kinase)2-(1H-pyrazol-1-yl)pyridines (e.g., PF-03671148)Optimization of potency achieved via substitutions on the pyrazole core; potential utility in preventing dermal scarring. researchgate.net
p38 MAP kinase5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones (e.g., RO3201195)High selectivity due to a unique hydrogen bond with threonine 106 in the ATP binding site. Orally bioavailable. nih.gov
GSK3β and Aurora Kinase A4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT)Inhibits Merkel cell carcinoma growth by repressing T antigen transcription, found to be a direct inhibitor of GSK3. mdpi.com
Checkpoint kinase 2 (Chk2)Pyrazole derivatives bearing a semicarbazone moietyChk2 inhibition presents a therapeutic avenue for cancer treatment. nih.gov
Papain-like Protease (PLpro)3-phenyl-1H-5-pyrazolylamide derivativesIdentified through virtual screening as a novel class of PLpro inhibitors with potential for further development. nih.gov

Derivatives of the pyrazolyl-phenyl scaffold have emerged as significant modulators of G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine (B1216132) receptors. A series of pyrazol-4-yl-pyridine derivatives, which are close structural relatives of this compound, were identified as subtype-selective positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor (M₄ mAChR). nih.govnih.gov

These PAMs bind to an allosteric site, which is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. nih.gov This interaction does not activate the receptor on its own but rather modulates the receptor's response to the endogenous agonist. This mechanism is advantageous as allosteric sites are less conserved across receptor subtypes, allowing for the development of more selective ligands. nih.gov The binding of these pyrazole-based PAMs can enhance the affinity and/or efficacy of the co-bound orthosteric ligand. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this class of compounds is highly dependent on their chemical structure. SAR studies have provided critical insights into how different substituents and their positions on the pyrazole, phenyl, and pyrazine (B50134) rings influence molecular interactions.

Systematic modification of the core scaffold has elucidated key structural requirements for potent activity.

Substitutions on the Pyrazole Ring: Modifications to the pyrazole ring are critical. For instance, in M₄ mAChR PAMs based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, substituting the pyrazole with a triazole moiety led to a decrease in potency and efficacy. nih.gov In studies of ALK5 inhibitors, increasing the size of a substituent at the 2-position of the pyrazole core from an ethyl to a benzyl (B1604629) group was tolerated but resulted in a modest reduction in potency. researchgate.net

Substitutions on the Phenyl Ring: The substitution pattern on the central phenyl ring also plays a role. In the development of 3,5-pyrazolidinedione derivatives, meta-substitution of the aryl rings generally results in inactive compounds, whereas para-substitution with groups like methyl, chloro, or hydroxyl retains activity. pharmacy180.com

Variations of the Pyrazine/Pyridine (B92270) Moiety: The nature and substitution of the heteroaromatic ring (pyrazine or pyridine) are crucial. For M₄ PAMs, the position of the pyridine nitrogen atom significantly contributes to the allosteric profile. nih.gov Comparing isomers reveals that the ability to potentiate the ACh-mediated response varies vastly depending on the nitrogen's location, likely due to different electronic effects of the aromatic heterocycles. nih.gov In studies on 2-bromo-5-(1H-pyrazol-1-yl)pyrazine, the presence of the bromo substituent creates a pathway for photodegradation that is not available to the di-pyrazolyl derivative, enhancing the latter's photostability. nih.gov

Scaffold PositionSubstituent VariationEffect on Activity/PropertyTargetReference
Pyridine/Pyrazine RingAltering the position of the nitrogen atomVastly changes the ability to potentiate ACh response.M₄ mAChR nih.gov
Pyrazole RingReplacement with a triazole moietyDecreased potency and efficacy.M₄ mAChR nih.gov
Pyrazine RingReplacing a bromo substituent with a second pyrazolyl groupEnhanced photostability by removing a degradation pathway.N/A (Photophysical Study) nih.gov
Phenyl Ringm-Substitution vs. p-Substitutionm-substitution leads to inactive compounds; p-substitution retains activity.General Anti-inflammatory pharmacy180.com
Pyrazole CoreIncreasing size of 2-substituent (ethyl to benzyl)Tolerated but with a modest reduction in potency.ALK5 Kinase researchgate.net

Potential Advanced Applications

Exploration in Advanced Materials Science

The combination of electron-rich and electron-deficient heterocyclic systems within a single molecule makes 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine a promising candidate for the development of novel organic materials with tailored electronic and photophysical properties.

Non-Linear Optical (NLO) Properties and Optoelectronic Applications

The field of non-linear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with significant NLO properties are crucial for applications in optical communications, data storage, and optical signal processing. The key to a strong NLO response in organic chromophores is typically a molecular structure that promotes efficient intramolecular charge transfer, often in a "push-pull" configuration where an electron-donating group is connected to an electron-accepting group via a π-conjugated system.

The pyrazine (B50134) moiety is known for its electron-deficient character, making it an effective electron-acceptor in push-pull systems. Conversely, the pyrazole (B372694) ring can act as an electron-donating component. This inherent donor-acceptor structure within this compound suggests its potential for second and third-order NLO applications. Studies on various pyrazine derivatives have demonstrated their capacity for NLO switching and significant third-order optical nonlinearities. For instance, the integration of a 4-diphenylamino-phenyl unit with a pyrazine segment has been shown to create molecules with reversible NLO properties upon protonation. Furthermore, pyrazoline derivatives have been investigated for their third-order nonlinear susceptibility, indicating their potential in NLO devices.

The performance of such materials can be quantified by their hyperpolarizability (β for second-order and γ for third-order) values. While specific values for this compound are not available, related push-pull pyrazine derivatives have shown calculated β coefficients ranging from 85 to 373 × 10⁻³⁰ esu.

Table 1: Representative Non-Linear Optical Properties of Related Pyrazine Derivatives

Compound TypeNLO Property InvestigatedKey FindingReference
X-shaped pyrazine derivativesSecond-order NLO responseThe anisotropy of the NLO response is strongly dependent on the substitution pattern.
4-Diphenylamino-phenyl substituted pyrazineNLO switchingExhibits reverse saturated absorption in neutral form and saturated absorption in protonated form.
Oxadiazolo[3,4-b]pyrazine-based push-pull chromophoresSecond-order NLO coefficients (β)Calculated β values ranged from 85 to 373 × 10⁻³⁰ esu.

Luminescence and Fluorescence Properties for Sensing or Imaging

Luminescent and fluorescent materials are vital for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, and bioimaging agents. Pyrazole and its derivatives are well-documented for their fluorescent properties, often exhibiting high fluorescence quantum yields and notable solvatochromic behavior. The emission characteristics can be finely tuned by modifying the substituents on the pyrazole ring.

The incorporation of a pyrazine moiety can further influence the photophysical properties. Polymers derived from a structurally similar compound, 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, have demonstrated promising luminescence sensing capabilities for metal ions such as Cu²⁺, Co²⁺, and Fe³⁺ through luminescence quenching. The quenching effect is quantified by the Stern-Volmer constant (KSV), with higher values indicating greater sensitivity. For a zinc-based polymer of this ligand, the KSV for Fe³⁺ was found to be 1.62 × 10⁴ M⁻¹. This suggests that this compound could also function as a chemosensor.

Furthermore, pyrazoline derivatives, which are structurally related to pyrazoles, are known to emit strong fluorescence, particularly in the solid state, making them suitable for applications in OLEDs. The emission wavelengths of these compounds can vary, with many exhibiting blue fluorescence. The development of fluorescent probes based on pyrazole derivatives for the detection of specific analytes, such as metal cations or nitroaromatic compounds, is an active area of research. For example, a pyrazoline-based probe has been synthesized for the effective detection of picric acid with a detection limit of 1.1 μM.

Table 2: Representative Luminescence and Fluorescence Data of Related Pyrazole and Pyrazine Compounds

Compound/Derivative TypeApplicationEmission Wavelength (λem)Quantum Yield (ΦF)Reference
Polymer of 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acidSensing of Fe³⁺-- (Quenching)
Fluorinated Pyrazoline DerivativeSolid-state Emission430 nm (blue)up to 41.3%
1,3,5-Triaryl-2-pyrazolinesBlue Emitters459-469 nm-
1H-Pyrazolo[3,4-b]quinoline derivativeZn²⁺ Sensor~460-480 nm0.75% (acetonitrile) to 12.87% (n-hexane)

Development as Chemical Biology Probes and Tool Compounds for Target Validation

The fields of chemical biology and medicinal chemistry often utilize small molecules as probes to investigate biological processes and validate potential drug targets. The structural motifs of pyrazole and pyrazine are found in numerous biologically active compounds. This suggests that this compound could serve as a scaffold for the development of novel chemical probes.

The pyrazole ring is a versatile pharmacophore present in a number of approved drugs. Its derivatives have been explored for a wide range of biological activities, including antimicrobial and anticancer properties. The ability of pyrazole derivatives to act as fluorescent probes for cations like Hg²⁺ and Cr³⁺ in cellular environments highlights their potential for bioimaging applications.

The development of a molecule like this compound into a chemical probe would involve assessing its interaction with specific biological targets, such as enzymes or receptors. Its inherent fluorescence could be advantageous for developing "turn-on" or "turn-off" fluorescent probes, where the emission is modulated upon binding to the target. For instance, a novel pyrazoline derivative has been synthesized and evaluated as a DNA probe, demonstrating that its fluorescence is quenched upon intercalation into DNA. Such probes are invaluable for studying nucleic acid interactions and can be used in diagnostic assays.

The process of target validation often requires tool compounds that can selectively modulate the activity of a specific protein. The synthesis of libraries based on the this compound scaffold, followed by screening against various biological targets, could lead to the discovery of new tool compounds for pharmacological research.

Future Perspectives and Research Directions

Challenges and Opportunities in the Synthesis of Complex Fused Heterocyclic Systems

The synthesis of complex molecules like 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine and its more elaborate fused-ring derivatives presents both significant challenges and exciting opportunities for innovation in organic chemistry.

Challenges:

Scalability and Safety: Traditional batch synthesis methods for intricate heterocyclic systems can face obstacles related to scalability, reaction efficiency, and safety, particularly when energetic reagents or harsh conditions are required. mdpi.com

Multi-step Sequences: Building complex, multi-heterocyclic frameworks often involves lengthy synthetic sequences that can be inefficient and generate substantial waste.

Opportunities:

Flow Chemistry: The adoption of flow chemistry offers a transformative approach to synthesizing pyrazole-containing systems. mdpi.com This technology can provide safer and more efficient reactions, particularly for processes that generate gaseous byproducts. mdpi.com Future research could develop continuous-flow methods for the core pyrazole-phenyl-pyrazine scaffold, enabling rapid library generation and safer scale-up.

C-H Functionalization: Advances in iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazine (B50134) could streamline synthetic routes. mdpi.com Future work will likely focus on the direct, late-stage modification of the pyrazine and phenyl rings, allowing for the efficient creation of diverse analogs without redesigning the entire synthesis from scratch.

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the core scaffold or its key precursors in a single pot would significantly improve synthetic efficiency. nih.gov This "pot, atom, and step economy" (PASE) approach is a major goal for the green synthesis of future derivatives. nih.gov

Advancements in Integrated Computational and Experimental Approaches for Rational Design of Derivatives

The rational design of derivatives of this compound will be heavily influenced by the synergy between computational chemistry and experimental validation. nih.govresearchgate.net This integrated approach accelerates the discovery of new molecules with optimized properties. eurasianjournals.com

Future Research Directions:

AI and Deep Learning: The use of deep learning models, such as DeepPurpose, can rapidly screen vast virtual libraries of pyrazole-based structures to predict drug-target interactions (DTI) and identify top candidates for synthesis. nih.govresearchgate.net Future models could be trained specifically on pyrazole-pyrazine scaffolds to enhance predictive accuracy.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) will be crucial for gaining detailed insights into the electronic structure, molecular geometry, and reactivity of novel derivatives. eurasianjournals.comresearchgate.net This understanding can guide modifications to improve target binding and pharmacokinetic properties.

Molecular Dynamics (MD) Simulations: MD simulations offer a way to explore the dynamic behavior and conformational flexibility of pyrazole (B372694) derivatives within biological targets. eurasianjournals.commdpi.com This is essential for validating docking results and understanding the stability of ligand-receptor complexes over time. mdpi.com

A summary of these integrated approaches is presented in the table below.

Computational MethodApplication in Derivative DesignFuture Perspective
Deep Learning / AI High-throughput virtual screening of compound libraries to predict bioactivity. nih.govDevelopment of specialized models trained on pyrazole-pyrazine scaffolds for enhanced DTI prediction accuracy. researchgate.net
Molecular Docking Prediction of binding modes and affinities of derivatives to biological targets (e.g., protein kinases, viral proteases). nih.govmdpi.comIntegration with binding free energy calculations to refine candidate selection and improve scoring function accuracy. nih.gov
QSAR / 3D-QSAR Building mathematical models to quantify the relationship between chemical structure and biological activity. mdpi.compharmacologymentor.comApplication of advanced machine learning algorithms (e.g., ANNs, SVMs) to model complex, non-linear SARs. creative-proteomics.com
DFT Calculations Elucidation of electronic properties, reactivity, and molecular geometry to guide structural modifications. eurasianjournals.comresearchgate.netUse in predicting metabolic stability and identifying sites prone to degradation.
MD Simulations Assessing the stability of ligand-protein complexes and exploring conformational space over time. eurasianjournals.comresearchgate.netDevelopment of more accurate force fields and leveraging multi-scale modeling to simulate more complex biological environments. eurasianjournals.com

Identification of Untapped Biological Targets and Elucidation of Novel Mechanistic Pathways

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, particularly protein kinases. nih.govnih.gov This versatility suggests that this compound derivatives have significant potential to modulate novel or underexplored biological pathways.

Prospective Research Areas:

Kinase Inhibition: While many pyrazole-based drugs target well-known kinases like JAK, Aurora, and EGFR, there remains a vast landscape of the human kinome to explore. nih.govnih.govmdpi.com Future screening efforts could focus on identifying derivatives that selectively inhibit less-studied kinases implicated in cancer, inflammation, or neurodegenerative diseases. Fragment-based screening, which identified the multi-targeted kinase inhibitor AT9283, could be a powerful strategy. acs.org

Antiviral and Antimicrobial Targets: Pyrazole derivatives have shown promise as inhibitors of viral enzymes like SARS-CoV-2 main protease (Mpro) and as agents that disrupt bacterial cell membranes. nih.govnih.gov Phenotypic screening of compound libraries against a wide range of pathogens could uncover new antimicrobial or antiviral activities, with subsequent target deconvolution studies to elucidate the mechanism of action.

Dual-Target or Allosteric Modulation: The structure may serve as a framework for designing inhibitors that hit multiple targets simultaneously (e.g., AT9283 inhibits both Aurora kinases and Abl). acs.org Another advanced strategy is the design of allosteric inhibitors, which bind to sites other than the active site to modulate protein function, a mechanism employed by the BCR-ABL1 inhibitor Asciminib. nih.gov

Development of Novel Methodologies for Comprehensive Structure-Activity Profiling

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound. pharmacologymentor.com Future research will move beyond traditional SAR studies to incorporate more dynamic and comprehensive profiling methodologies.

Emerging Methodologies:

Fragment-Based SAR Exploration: Analyzing large bioactivity databases like ChEMBL allows researchers to associate specific molecular fragments with activity against certain targets. nih.gov This approach can be used to computationally dissect the this compound scaffold and identify which components (pyrazole, phenyl, pyrazine) are key for activity at different target classes.

3D Pharmacophore Modeling: This technique identifies the essential spatial arrangement of chemical features required for biological activity. pharmacologymentor.com Future studies can build detailed pharmacophore models for this scaffold against various targets, providing a 3D roadmap for designing new compounds with improved potency and selectivity. pharmacologymentor.com

Advanced QSAR Techniques: Moving beyond linear regression, future QSAR models will increasingly use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). pharmacologymentor.com These 3D-QSAR methods provide a more nuanced understanding by mapping steric and electrostatic field contributions to biological activity. pharmacologymentor.com

Emerging Interdisciplinary Applications and Translational Research Prospects

While the primary focus for pyrazole-containing heterocycles has been in drug discovery, their unique chemical and photophysical properties open doors to a range of interdisciplinary applications. globalresearchonline.net

Future Opportunities:

Materials Science: Pyrazole and pyrazine derivatives have applications as fluorescent substances and dyes. globalresearchonline.net Research could explore the potential of this compound derivatives as organic light-emitting diode (OLED) materials, chemical sensors, or components in supramolecular chemistry. mdpi.com

Agrochemicals: The pyrazole scaffold is a cornerstone of many fungicides, insecticides, and herbicides. nih.gov Future translational research could involve screening derivatives for novel applications in crop protection.

Chemical Biology Probes: Potent and selective derivatives could be developed into chemical probes. By attaching fluorescent tags or reactive groups, these probes can be used to study the localization, activity, and interactions of their biological targets within living cells, providing invaluable tools for basic research.

Homogeneous Catalysis: Protic N-unsubstituted pyrazoles are being explored as versatile ligands in homogeneous catalysis. nih.gov The specific electronic and steric properties of this compound could be harnessed to design novel catalysts for challenging chemical transformations.

Q & A

Q. What are the standard protocols for synthesizing 2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine?

The synthesis typically involves multi-step organic reactions. First, the pyrazole ring is formed via cyclization of hydrazine derivatives with α,β-unsaturated ketones or aldehydes (e.g., using phenylhydrazine or semicarbazide). Next, the pyrazine core is introduced through condensation reactions, often employing microwave-assisted techniques to enhance yield and purity. Key steps include Suzuki-Miyaura coupling for aryl-aryl bond formation and protecting group strategies for regioselective functionalization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyrazole and pyrazine rings.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
  • HPLC with UV/Vis detection to assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved in studies of this compound?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity, or concentration ranges). To address this:

  • Perform dose-response curves across multiple models (e.g., cancer vs. non-cancer cells).
  • Use computational tools like molecular docking to predict binding affinities to target proteins (e.g., kinases).
  • Validate results with orthogonal assays (e.g., SPR for binding kinetics and Western blotting for downstream effects) .

Q. What methodologies optimize the synthetic yield of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
  • Temperature control : Microwave-assisted synthesis reduces side reactions at controlled temperatures (80–120°C).
  • Workup protocols : Gradient column chromatography with silica gel or reverse-phase HPLC for purification .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Key methodological considerations include:

  • In vitro metabolic stability assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction.
  • Permeability studies : Caco-2 cell monolayers or PAMPA for intestinal absorption prediction.
  • In vivo PK profiling : Rodent models with LC-MS/MS quantification of plasma concentrations over time .

Q. What strategies address challenges in isolating this compound from reaction mixtures?

Common challenges include polar byproducts and isomeric impurities. Solutions include:

  • Chromatography : Flash chromatography with gradients of ethyl acetate/hexane or methanol/DCM.
  • Recrystallization : Use solvent pairs like ethanol/water or acetonitrile/toluene.
  • Chelation-assisted purification : Additives like EDTA can sequester metal catalysts .

Q. How can computational methods streamline reaction design for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms integrate experimental data to optimize conditions (e.g., solvent, catalyst, temperature). Machine learning models trained on existing datasets can prioritize high-yield synthetic routes .

Data Analysis & Reproducibility

Q. What statistical approaches ensure reproducibility in biological assays involving this compound?

  • Power analysis : Determine sample size to minimize Type I/II errors.
  • Blinded experiments : Separate compound preparation and assay execution to reduce bias.
  • Negative/positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups.
  • Data normalization : Use Z-score or % inhibition relative to controls .

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Discrepancies in NMR or MS data may stem from solvent effects or tautomerism. Mitigation strategies:

  • Report solvent and temperature conditions explicitly.
  • Compare data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Re-run spectra under standardized conditions (e.g., DMSO-d6 at 25°C) .

Theoretical & Mechanistic Insights

Q. What mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

Mechanistic probes include:

  • Isotopic labeling : Use deuterated reagents to track hydrogen transfer steps.
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates.
  • In situ monitoring : Raman spectroscopy or ReactIR to detect transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.